molecular formula C13H14N4 B1517727 4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile CAS No. 1152932-61-0

4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile

Cat. No.: B1517727
CAS No.: 1152932-61-0
M. Wt: 226.28 g/mol
InChI Key: VBPOLTCBZHSYAU-UHFFFAOYSA-N
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Description

4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile is a useful research compound. Its molecular formula is C13H14N4 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
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Biological Activity

4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile is a chemical compound of significant interest due to its unique structural features and potential biological activities. Its molecular formula is C13H15N3C_{13}H_{15}N_{3}, with a molecular weight of approximately 226.28 g/mol. This compound contains a pyrazole ring and a benzonitrile moiety, which are critical for its biological activity. This article focuses on the biological activity of this compound, particularly its role as an androgen receptor modulator and its antibacterial and anti-inflammatory properties.

Androgen Receptor Modulation

One of the primary biological activities of this compound is its potential to modulate androgen receptors (AR). Androgen receptors play a crucial role in various physiological processes, including development, metabolism, and reproduction. Dysregulation of AR signaling is implicated in several conditions, including prostate cancer and metabolic disorders.

Preliminary studies indicate that this compound can effectively bind to androgen receptors, influencing their activity in a tissue-selective manner. This selectivity is vital for minimizing side effects associated with non-selective AR modulators. In vitro assays have demonstrated that this compound can enhance or inhibit AR activity depending on the cellular context, suggesting its potential as a therapeutic agent in hormone-related diseases.

Antibacterial Properties

In addition to its role as an AR modulator, this compound has shown promising antibacterial activity. The compound's structure allows it to interact with bacterial targets, potentially disrupting their growth and survival.

Research Findings

Several studies have reported the antibacterial efficacy of compounds related to this structure. For instance, derivatives of the pyrazole scaffold have been evaluated for their ability to inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were found to be less than 100 µg/mL, indicating significant antibacterial potential .

Anti-inflammatory Activity

Research also suggests that this compound may exhibit anti-inflammatory properties. Inflammation is a common underlying factor in various diseases, including arthritis and cardiovascular disorders.

Case Studies

In animal models, compounds with similar structures have demonstrated the ability to reduce inflammatory markers such as cytokines and prostaglandins. These findings warrant further investigation into the anti-inflammatory mechanisms of this compound .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other structurally related compounds:

Compound NameStructureUnique FeaturesBiological Activity
4-(1H-pyrazol-5-yl)benzonitrileStructureLacks aminoethyl groupModerate AR modulation
2-chloro-4-(5-methyl-1H-pyrazol-3-yl)benzonitrileStructureContains chlorine substituentEnhanced antibacterial activity
4-(2-aminoethyl)-5-methyl-1H-pyrazoleStructureSimplified structureFocused on pyrazole's biological activity

This table illustrates how variations in structure can influence the biological activities of related compounds.

Properties

IUPAC Name

4-[4-(1-aminoethyl)-5-methylpyrazol-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-9(15)13-8-16-17(10(13)2)12-5-3-11(7-14)4-6-12/h3-6,8-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPOLTCBZHSYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)C#N)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile
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4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile
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4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile
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4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile
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4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile
Reactant of Route 6
4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile

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